ethyl 2-[(2,5-dimethoxybenzyl)amino]-3-[(2,5-dimethoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
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Overview
Description
ETHYL 3-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]-2-{[(2,5-DIMETHOXYPHENYL)METHYL]AMINO}-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thienopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]-2-{[(2,5-DIMETHOXYPHENYL)METHYL]AMINO}-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. Common starting materials include 2,5-dimethoxybenzaldehyde and thienopyridine derivatives. The synthesis may involve:
Condensation reactions: to form the core thienopyridine structure.
Amidation reactions: to introduce the carbamoyl group.
Esterification: to form the ethyl ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]-2-{[(2,5-DIMETHOXYPHENYL)METHYL]AMINO}-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ETHYL 3-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]-2-{[(2,5-DIMETHOXYPHENYL)METHYL]AMINO}-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE would involve its interaction with specific molecular targets. This could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Pathway involvement: Affecting specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine derivatives: Compounds with similar core structures.
Dimethoxyphenyl derivatives: Compounds with similar functional groups.
Uniqueness
ETHYL 3-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]-2-{[(2,5-DIMETHOXYPHENYL)METHYL]AMINO}-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H33N3O7S |
---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
ethyl 3-[(2,5-dimethoxyphenyl)carbamoyl]-2-[(2,5-dimethoxyphenyl)methylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C28H33N3O7S/c1-6-38-28(33)31-12-11-20-24(16-31)39-27(29-15-17-13-18(34-2)7-9-22(17)36-4)25(20)26(32)30-21-14-19(35-3)8-10-23(21)37-5/h7-10,13-14,29H,6,11-12,15-16H2,1-5H3,(H,30,32) |
InChI Key |
WKRFDFBAPTWBBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=CC(=C3)OC)OC)NCC4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
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